molecular formula C14H9BrCl2F2N2O2 B4117472 N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea

N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea

Cat. No. B4117472
M. Wt: 426.0 g/mol
InChI Key: GNUFXWFZMCYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea, commonly known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

Mechanism of Action

Sorafenib is a kinase inhibitor that targets multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib targets the RAF/MEK/ERK pathway, which is involved in cell proliferation, and the VEGFR/PDGFR pathway, which is involved in angiogenesis. Sorafenib also targets other kinases, such as FLT3, c-KIT, and RET, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. Sorafenib has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Sorafenib has been shown to have anti-fibrotic effects in liver fibrosis models.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its specificity for multiple kinases and its ability to inhibit tumor growth and angiogenesis. However, Sorafenib also has limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for Sorafenib research, including the development of combination therapies with other drugs, the identification of biomarkers for patient selection, and the investigation of Sorafenib's potential use in other types of cancer. Sorafenib's potential use in combination with immunotherapy is also an area of active research. Additionally, the development of Sorafenib analogs with improved pharmacokinetic properties is an area of interest.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications, including cancer treatment and liver fibrosis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma. Sorafenib has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2F2N2O2/c15-7-1-3-11(9(16)5-7)21-14(22)20-8-2-4-12(10(17)6-8)23-13(18)19/h1-6,13H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUFXWFZMCYKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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